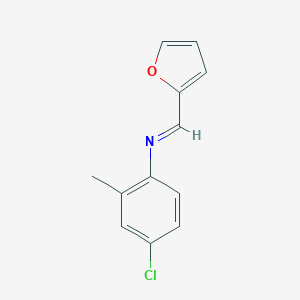
4-(quinoxalin-2-yl)phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(quinoxalin-2-yl)phenyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety esterified with a 4-quinoxalin-2-yl-phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 4-quinoxalin-2-yl-phenyl ester typically involves the esterification of benzoic acid with a quinoxalin-2-yl-phenyl alcohol. One common method involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of benzoic acid 4-quinoxalin-2-yl-phenyl ester can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more sustainable .
化学反応の分析
Types of Reactions
4-(quinoxalin-2-yl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and quinoxalin-2-yl-phenyl alcohols.
Reduction: Reduction reactions can convert the ester into alcohols and quinoxalin-2-yl-phenyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and quinoxalin-2-yl-phenyl alcohols.
Reduction: Alcohols and quinoxalin-2-yl-phenyl derivatives.
Substitution: Amines, thiols, and other substituted derivatives.
科学的研究の応用
4-(quinoxalin-2-yl)phenyl benzoate has several applications in scientific research:
作用機序
The mechanism of action of benzoic acid 4-quinoxalin-2-yl-phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and quinoxalin-2-yl-phenyl alcohol, which can then interact with various enzymes and receptors in the body. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .
類似化合物との比較
4-(quinoxalin-2-yl)phenyl benzoate can be compared with other similar compounds, such as:
4-Nitro-benzoic acid 4-quinoxalin-2-yl-phenyl ester: This compound has a nitro group instead of a hydrogen atom on the benzoic acid moiety, which can affect its reactivity and biological activity.
Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester: This compound has a benzimidazole ring instead of a quinoxaline ring, which can lead to different chemical and biological properties.
特性
分子式 |
C21H14N2O2 |
|---|---|
分子量 |
326.3g/mol |
IUPAC名 |
(4-quinoxalin-2-ylphenyl) benzoate |
InChI |
InChI=1S/C21H14N2O2/c24-21(16-6-2-1-3-7-16)25-17-12-10-15(11-13-17)20-14-22-18-8-4-5-9-19(18)23-20/h1-14H |
InChIキー |
QYRXJSMRLPXPHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-{2,4-Bisnitrophenoxy}benzylidene)amino]-2-(4-fluorophenyl)-1,3-benzoxazole](/img/structure/B390512.png)
![2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B390513.png)
![2-(2,4-diethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B390517.png)
![2-({[2-(4-Fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B390519.png)

![2,4-Dibromo-6-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390523.png)
![2-({[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390524.png)

![4-Bromo-2-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B390527.png)
![N-(4-{N-[(1-hydroxycyclohexyl)acetyl]ethanehydrazonoyl}phenyl)-3,5-bisnitrobenzamide](/img/structure/B390528.png)
![(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE](/img/structure/B390529.png)

![2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL](/img/structure/B390531.png)
![4-TERT-BUTYL-N-{4-[(1E)-1-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B390533.png)
